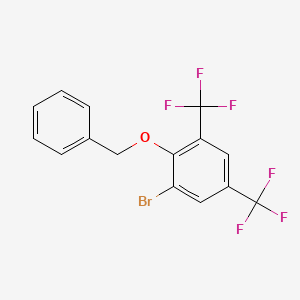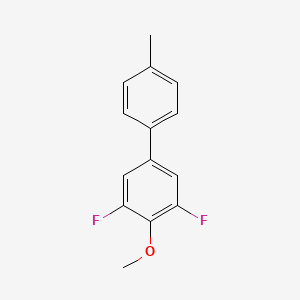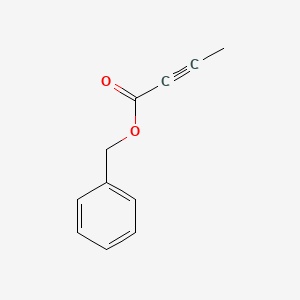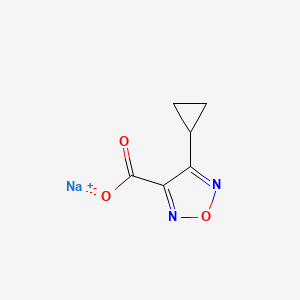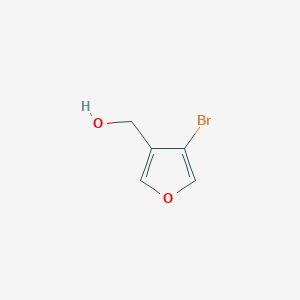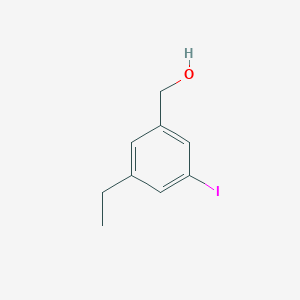
(3-Ethyl-5-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-5-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an ethyl group at the third position, an iodine atom at the fifth position, and a hydroxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-iodophenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 3-ethylphenol with iodine in the presence of an oxidizing agent to form 3-ethyl-5-iodophenol. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethyl-5-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Ethyl-5-iodobenzaldehyde or 3-Ethyl-5-iodobenzoic acid.
Reduction: 3-Ethylphenylmethanol.
Substitution: 3-Ethyl-5-aminophenylmethanol or 3-Ethyl-5-thiolphenylmethanol.
Aplicaciones Científicas De Investigación
(3-Ethyl-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Ethyl-5-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance its reactivity and binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
(3-Ethylphenyl)methanol: Lacks the iodine atom, resulting in different reactivity and applications.
(5-Iodophenyl)methanol:
(3-Ethyl-5-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
(3-Ethyl-5-iodophenyl)methanol is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H11IO |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
(3-ethyl-5-iodophenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
Clave InChI |
ROIZTMWOILNQNG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


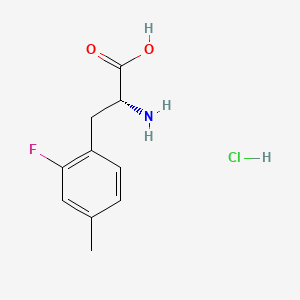
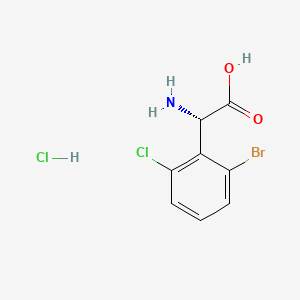
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)

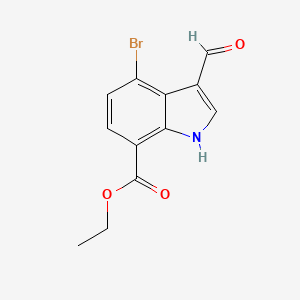
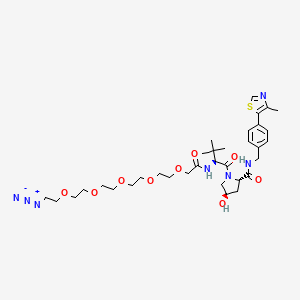
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
